3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in pharmaceutical and chemical research. This compound is characterized by its unique imidazopurine structure, which is known for its biological activity and potential therapeutic applications.
This compound belongs to the class of purine derivatives, specifically modified imidazopurines. It exhibits features typical of heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is with a molecular weight of approximately 411.9 g/mol. The structure features:
The compound's structural data can be represented in various formats such as SMILES notation: CC(C)N1C(=O)N(C)c2nc(Cl)n(C)c2C1=O, which provides a concise representation of its molecular connectivity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions. Monitoring through spectroscopic methods is essential to ensure desired outcomes.
The biological activity of 3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione likely involves interaction with specific biological targets such as enzymes or receptors related to cell signaling pathways.
Preliminary studies suggest that compounds with similar structures exhibit inhibition of certain kinases or phosphodiesterases, leading to potential therapeutic effects in conditions like cancer or inflammation.
Physical properties such as density and boiling point are often not listed; thus experimental determination may be necessary for practical applications.
3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has potential applications in:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8